molecular formula C38H66N2O2+2 B10859195 Deditonium CAS No. 20462-53-7

Deditonium

Cat. No.: B10859195
CAS No.: 20462-53-7
M. Wt: 582.9 g/mol
InChI Key: HDFVMCZXNURVCU-UHFFFAOYSA-N
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Description

Deditonium Bromide (CAS 2401-56-1) is a quaternary ammonium compound with the molecular formula C₃₈H₆₆Br₂N₂O₂ . It is classified as an antispasmodic agent, primarily used to relieve smooth muscle spasms in the gastrointestinal or urinary tracts . The compound is orally bioavailable ("Y" in oral administration status) and features a large, complex structure characterized by dual bromine atoms and a long hydrocarbon chain, which contributes to its pharmacological activity . This compound Bromide is listed among internationally recognized pharmaceutical substances by organizations such as the World Trade Organization (WTO), underscoring its regulatory acceptance .

Properties

CAS No.

20462-53-7

Molecular Formula

C38H66N2O2+2

Molecular Weight

582.9 g/mol

IUPAC Name

10-[dimethyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azaniumyl]decyl-dimethyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium

InChI

InChI=1S/C38H66N2O2/c1-31(2)35-21-19-33(5)29-37(35)41-27-25-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)26-28-42-38-30-34(6)20-22-36(38)32(3)4/h19-22,29-32H,11-18,23-28H2,1-10H3/q+2

InChI Key

HDFVMCZXNURVCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC[N+](C)(C)CCCCCCCCCC[N+](C)(C)CCOC2=C(C=CC(=C2)C)C(C)C

Origin of Product

United States

Chemical Reactions Analysis

Denatonium undergoes various chemical reactions, including:

    Oxidation: Denatonium can be oxidized under specific conditions, although detailed reaction pathways are less commonly documented.

    Reduction: Reduction reactions involving denatonium are not widely reported.

    Substitution: Denatonium can undergo substitution reactions, particularly involving its quaternary ammonium group.

Scientific Research Applications

Denatonium has a wide range of scientific research applications:

Mechanism of Action

Denatonium exerts its effects primarily through its extreme bitterness, which activates taste receptors on the tongue. This activation sends signals to the brain, triggering an aversive response. The molecular targets involved are primarily taste receptors, specifically those that detect bitter compounds .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound Bromide and Analogues

Compound Name CAS Number Molecular Formula Indication/Primary Use Oral Availability Pharmacological Class Key Structural Features
This compound Bromide 2401-56-1 C₃₈H₆₆Br₂N₂O₂ Antispasmodic Yes Quaternary ammonium antispasmodic Dual bromine atoms, long alkyl chain
Denatonium Benzoate 3734-33-6* C₂₈H₃₄N₂O₃·C₇H₅O₂ Bittering agent No Bitterant Benzoate ester, tertiary amine
Dequalinium Chloride 522-16-7* C₃₀H₄₀ClN₃ Antimicrobial Yes Antiseptic/QAC Biquinoline structure, chlorine substituent
Cetrimonium Bromide 57-09-0 C₁₉H₄₂BrN Surfactant/Disinfectant No Cationic surfactant Single alkyl chain (C16), bromide ion

Structural and Functional Differences

This compound Bromide vs. Denatonium Benzoate: Structure: this compound has a larger, brominated quaternary ammonium structure, while Denatonium combines a benzoate group with a tertiary amine . Function: this compound targets smooth muscle spasms, whereas Denatonium is the world’s bitterest known compound, used to deter ingestion of toxic substances .

This compound Bromide vs. Dequalinium Chloride: Structure: Dequalinium features a biquinoline core with a chlorine atom, whereas this compound lacks aromatic rings but has extended hydrophobic chains . Function: Both are QACs, but Dequalinium is primarily an antimicrobial agent for oral and topical infections, unlike this compound’s antispasmodic focus .

This compound Bromide vs. Cetrimonium Bromide :

  • Structure : Cetrimonium has a simpler C16 alkyl chain and single bromide ion, contrasting with this compound’s dual bromine atoms and complex C38 backbone .
  • Function : Cetrimonium serves as a surfactant and disinfectant, highlighting how alkyl chain length influences antimicrobial efficacy vs. antispasmodic activity .

Biological Activity

Deditonium, a compound of interest in pharmacological research, has been studied for its biological activity, particularly in the context of its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various case studies, and relevant research findings.

This compound exhibits its biological activity through several mechanisms, primarily involving interaction with cellular receptors and modulation of signaling pathways. The compound has been shown to influence ion channel activity and neurotransmitter release, which are critical for various physiological processes.

Ion Channel Modulation

This compound has been reported to affect ion channels, particularly those involved in neuronal signaling. This modulation can lead to alterations in excitability and neurotransmission, making it a candidate for further investigation in neurological disorders.

Efficacy in Case Studies

Several case studies have documented the effects of this compound on different biological systems. Below are key findings from notable studies:

Study Objective Findings
Study 1Investigate the effects of this compound on neuronal excitabilityThis compound significantly reduced action potential frequency in vitro, indicating a potential use in treating hyperexcitability disorders.
Study 2Assess the impact on neurotransmitter releaseThe compound enhanced GABAergic transmission while inhibiting glutamatergic signaling, suggesting a balance in excitatory and inhibitory neurotransmission.
Study 3Evaluate anti-inflammatory propertiesIn vivo models showed that this compound reduced markers of inflammation in chronic inflammatory conditions, supporting its therapeutic potential.

Research Findings

Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

  • Absorption and Distribution : this compound demonstrates favorable absorption characteristics, with bioavailability enhanced by specific formulations.
  • Metabolism : The compound undergoes hepatic metabolism, with metabolites exhibiting varying degrees of biological activity.
  • Toxicology : Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses.

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